(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features an indazole moiety, a piperazine ring, and a tetrahydrocinnoline structure, making it a unique and potentially valuable molecule in various fields of scientific research.
Mechanism of Action
Indazole derivatives
are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Cinnoline derivatives
, on the other hand, are also known to have a broad range of chemical and biological properties . They have been used in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole and tetrahydrocinnoline intermediates. The indazole moiety can be synthesized through the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . The tetrahydrocinnoline structure can be obtained via the reduction of cinnoline derivatives using hydrogenation or other reducing agents . The final step involves the coupling of the indazole and tetrahydrocinnoline intermediates with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indazole or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone: has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indazol-3-yl)(4-(4-phenylpiperazin-1-yl)methanone): Similar structure but lacks the tetrahydrocinnoline moiety.
(1-methyl-1H-indazol-3-yl)(4-(4-methylpiperazin-1-yl)methanone): Similar structure with a methyl group instead of the tetrahydrocinnoline moiety.
Uniqueness
The uniqueness of (1-methyl-1H-indazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone lies in its combination of the indazole, piperazine, and tetrahydrocinnoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-25-18-9-5-3-7-16(18)20(24-25)21(28)27-12-10-26(11-13-27)19-14-15-6-2-4-8-17(15)22-23-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGEYUJMFMLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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